molecular formula C23H37F5O4Si B3333622 11-(Pentafluorophenoxy)undecyltriethoxysilane CAS No. 1197981-13-7

11-(Pentafluorophenoxy)undecyltriethoxysilane

Cat. No.: B3333622
CAS No.: 1197981-13-7
M. Wt: 500.6 g/mol
InChI Key: YAAQJDPGHMLLJH-UHFFFAOYSA-N
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Description

11-(Pentafluorophenoxy)undecyltriethoxysilane is a silane coupling agent with the chemical formula C23H37F5O4Si. It is known for its unique properties, including its ability to form strong bonds with both organic and inorganic materials. This compound is widely used in various fields of research and industry due to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pentafluorophenoxy)undecyltriethoxysilane typically involves the reaction of undecylenic acid with pentafluorophenol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with triethoxysilane to produce the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is purified and tested to ensure it meets the necessary quality standards .

Chemical Reactions Analysis

Types of Reactions

11-(Pentafluorophenoxy)undecyltriethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products are often used in further chemical processes or as intermediates in the synthesis of other compounds .

Scientific Research Applications

11-(Pentafluorophenoxy)undecyltriethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11-(Pentafluorophenoxy)undecyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane bonds. These bonds provide enhanced adhesion and stability to the materials being treated .

Comparison with Similar Compounds

Similar Compounds

    11-(Pentafluorophenoxy)undecyltrimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.

    11-(Pentafluorophenoxy)undecylmethyldimethoxysilane: Contains a methyl group in addition to methoxy groups.

    11-(Pentafluorophenoxy)undecylmethyldiethoxysilane: Contains a methyl group in addition to ethoxy groups.

Uniqueness

11-(Pentafluorophenoxy)undecyltriethoxysilane is unique due to its combination of pentafluorophenoxy and triethoxysilane groups, which provide enhanced reactivity and versatility compared to similar compounds. Its ability to form strong bonds with a wide range of materials makes it particularly valuable in various applications .

Properties

IUPAC Name

triethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37F5O4Si/c1-4-30-33(31-5-2,32-6-3)17-15-13-11-9-7-8-10-12-14-16-29-23-21(27)19(25)18(24)20(26)22(23)28/h4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAQJDPGHMLLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37F5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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